N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine
Overview
Description
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine is a complex organic compound with a unique structure that includes a tetrazole ring and a phenylmethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine typically involves the condensation of 4-phenylmethoxybenzaldehyde with 5-amino-2H-tetrazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The phenylmethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other tetrazole derivatives and phenylmethoxy-substituted compounds. Examples are:
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine is unique due to its specific combination of a tetrazole ring and a phenylmethoxyphenyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-2H-tetrazol-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O/c1-2-4-13(5-3-1)11-22-14-8-6-12(7-9-14)10-16-17-15-18-20-21-19-15/h1-10H,11H2,(H2,17,18,19,20,21)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFWHHVAMFKUNZ-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NNC3=NNN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)/C=N/NC3=NNN=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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